molecular formula C10H11BrO3 B161087 Ethyl 2-(3-bromophenoxy)acetate CAS No. 138139-14-7

Ethyl 2-(3-bromophenoxy)acetate

Cat. No.: B161087
CAS No.: 138139-14-7
M. Wt: 259.1 g/mol
InChI Key: SOKSJIDLQWRXTN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the third position. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-bromophenoxy)acetate can be synthesized through the reaction of 3-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-bromophenol+ethyl chloroacetateK2CO3,acetoneEthyl 2-(3-bromophenoxy)acetate\text{3-bromophenol} + \text{ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 3-bromophenol+ethyl chloroacetateK2​CO3​,acetone​Ethyl 2-(3-bromophenoxy)acetate

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or methanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Products like 2-(3-aminophenoxy)acetate or 2-(3-thiophenoxy)acetate.

    Oxidation: Products like 3-bromophenoxyacetic acid.

    Reduction: Products like 2-(3-bromophenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(3-bromophenoxy)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of herbicides and pesticides.

Comparison with Similar Compounds

    Ethyl 2-(4-bromophenoxy)acetate: Similar structure but with the bromine atom at the fourth position.

    Ethyl 2-(2-bromophenoxy)acetate: Bromine atom at the second position.

    Methyl 2-(3-bromophenoxy)acetate: Methyl ester instead of ethyl ester.

Uniqueness: this compound is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. The specific placement of the bromine atom at the third position can lead to different steric and electronic effects compared to its isomers, making it suitable for particular synthetic applications and biological studies.

Properties

IUPAC Name

ethyl 2-(3-bromophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSJIDLQWRXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409389
Record name Ethyl 2-(3-bromophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138139-14-7
Record name Ethyl 2-(3-bromophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.5 g of 3-bromophenol and 0.33 ml of ethyl bromoacetate were dissolved in 4 ml of dimethylformamide, and 0.4 g of potassium carbonate was added. The mixture was stirred at 65°-70° C. for 3.5 hours. The solvent was evaporated, and the residue was worked up in a customary manner to give 0.6 g of ethyl 3-bromophenoxyacetate as a colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromophenol (2.84 g, 16.4 mmol) was dissolved in dimethylformamide (50 ml) in a dry 100 ml flask under nitrogen. Sodium hydride (0.7 g of a 60% suspension in mineral oil, washed with hexane, 16.7 mmol) was added in portions and the mixture was stirred for one hour at room temperature. Ethyl bromoacetate (1.85 ml, 16.7 mmol) was added drop-wise and the reaction was stirred overnight at room temperature. Approximately two-thirds of the solvent was removed under reduced pressure and the residue was mixed with water (150 ml) and extracted with methylene chloride (3×20 ml). The extracts were combined, washed with water (50 ml), saturated sodium chloride solution (50 ml), then dried (MgSO4). The solution was filtered and concentrated which gave 4.18 g (98%) of ethyl 3-bromophenyloxyacetate.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two

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